1-(1H-Pyrrol-2-yl)ethanol

Overview

Description

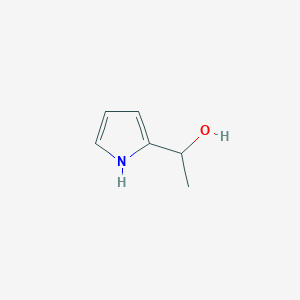

1-(1H-Pyrrol-2-yl)ethanol is a pyrrole derivative featuring a hydroxyl (-OH) group attached to an ethyl chain linked to the 2-position of the pyrrole ring.

Preparation Methods

Detailed Analysis of Preparation Methods

3.1. Nucleophilic Addition of Pyrrole to Acetaldehyde

This method involves the direct reaction between pyrrole and acetaldehyde, typically under acid or base catalysis, to form 1-(1H-Pyrrol-2-yl)ethanol via an aldol-type addition:

$$

\text{Pyrrole} + \text{Acetaldehyde} \rightarrow \text{this compound}

$$

- Conditions: The reaction is usually performed in an organic solvent such as ethanol or dichloromethane. Acidic or basic catalysts (e.g., p-toluenesulfonic acid or sodium ethoxide) are employed to activate the aldehyde and facilitate nucleophilic attack by the pyrrole.

- Yield: Moderate to high, depending on the stoichiometry, catalyst, and temperature.

- Advantages: Straightforward, uses readily available starting materials.

- Limitations: Potential for side reactions, such as polymerization or over-alkylation of pyrrole.

3.2. Reduction of 1-(1H-Pyrrol-2-yl)ethanone

A widely used approach is the reduction of the corresponding ketone (1-(1H-Pyrrol-2-yl)ethanone, also known as 2-acetylpyrrole) to the target alcohol:

$$

\text{1-(1H-Pyrrol-2-yl)ethanone} + \text{NaBH}_4 \rightarrow \text{this compound}

$$

- Conditions: Sodium borohydride (NaBH₄) is the preferred reducing agent due to its selectivity for ketones over other functional groups. The reaction is typically conducted in methanol or ethanol at room temperature.

- Yield: High, often exceeding 80%.

- Advantages: High selectivity, mild conditions, minimal byproducts.

- Limitations: Requires prior synthesis or availability of the ketone precursor.

This method uses hydrogen gas and a metal catalyst (such as palladium on carbon) to reduce the ketone to the alcohol:

$$

\text{1-(1H-Pyrrol-2-yl)ethanone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

$$

- Conditions: The reaction is performed under mild hydrogen pressure (1–5 atm) and ambient temperature in a suitable solvent (e.g., ethanol).

- Yield: High, with minimal side products.

- Advantages: Clean reaction profile, scalable.

- Limitations: Requires specialized equipment for handling hydrogen gas.

Table 2: Comparison of Key Parameters

| Method | Reagents/Catalysts | Solvent | Temperature | Typical Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic Addition | Pyrrole, Acetaldehyde, Acid | Ethanol | 25–60°C | 50–80% | Simple, direct, some byproducts |

| Sodium Borohydride Reduction | 1-(1H-Pyrrol-2-yl)ethanone, NaBH₄ | Methanol/Ethanol | 0–25°C | 80–95% | High selectivity, mild |

| Catalytic Hydrogenation | 1-(1H-Pyrrol-2-yl)ethanone, Pd/C, H₂ | Ethanol | 25–40°C | 85–98% | Clean, requires H₂ gas |

Research Findings and Optimization

- Reaction Optimization: Yield and selectivity can be improved by controlling the stoichiometry, reaction time, and temperature. For the reduction methods, the choice of solvent and the amount of reducing agent are critical parameters.

- Purification: The product is typically purified by column chromatography or recrystallization, depending on the method and scale.

- Characterization: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrol-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 1-(1H-pyrrol-2-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can yield 1-(1H-pyrrol-2-yl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(1H-pyrrol-2-yl)ethyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products:

Oxidation: 1-(1H-Pyrrol-2-yl)ethanone.

Reduction: 1-(1H-Pyrrol-2-yl)ethane.

Substitution: 1-(1H-Pyrrol-2-yl)ethyl chloride.

Scientific Research Applications

Medicinal Chemistry Applications

1-(1H-Pyrrol-2-yl)ethanol is recognized for its potential therapeutic properties. Research has indicated that derivatives of this compound can act as inhibitors for various biological targets:

- Alzheimer's Disease: A study explored the design and synthesis of pyrrol derivatives that inhibit acetylcholinesterase (AChE) and BACE 1, enzymes associated with Alzheimer's disease. The findings suggest that modifications to the pyrrole structure enhance inhibitory activity, making these derivatives promising candidates for therapeutic development .

- Antimicrobial Activity: Compounds containing the pyrrole moiety have demonstrated significant antimicrobial properties. A derivative of this compound was evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules:

- Synthesis of Pharmaceuticals: The compound can be utilized to synthesize various pharmaceutical intermediates. Its hydroxyl group provides reactivity that is advantageous in forming esters and ethers.

- Polymerization Precursors: Research indicates that pyrrole derivatives can act as precatalysts in polymerization reactions, facilitating the development of new materials with desirable properties .

Materials Science Applications

The compound's unique structural features make it suitable for applications in materials science:

- Development of Functional Materials: Studies have shown that this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in creating advanced materials for industrial use.

Case Study 1: Dual Inhibition in Alzheimer's Disease

A recent study focused on the design and evaluation of pyrrol derivatives targeting AChE and BACE 1. The results indicated that specific substitutions on the pyrrole ring significantly enhanced inhibitory potency against both enzymes, suggesting a dual-action mechanism beneficial for treating Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of a series of pyrrole-based compounds, including those derived from this compound. The study found that certain derivatives exhibited potent activity against gram-positive bacteria, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

1-(1H-Pyrrol-2-yl)ethanone (CAS 1072-83-9): Ketone derivative with a molecular weight of 109.12 g/mol .

2-Acetyl-1-pyrroline (2AP) (CAS 85213-22-5): Bicyclic compound responsible for aromatic properties in rice and cereals .

1-(1H-Pyrrol-2-yl)butan-1-one : A homolog with a longer alkyl chain .

1-(1H-Pyrrol-2-yl)ethanol: Target compound with a hydroxyl group.

Functional Group Impact :

- 1-(1H-Pyrrol-2-yl)ethanone: The ketone group enhances volatility, making it a key contributor to roasted and nutty aromas in foods like coffee and beef .

- This compound: The hydroxyl group increases polarity, likely reducing volatility but improving solubility in aqueous systems. This could make it more suitable for pharmaceutical applications or as a synthetic intermediate .

Aroma and Flavor Contributions

*The ethanol derivative’s aroma profile is inferred to be milder due to reduced volatility compared to its ketone analog.

Physical and Chemical Properties

| Property | 1-(1H-Pyrrol-2-yl)ethanone | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 109.12 | 111.14 (estimated) |

| Functional Group | Ketone (-CO-) | Alcohol (-OH) |

| Boiling Point | Higher volatility | Lower volatility |

| Solubility | Moderate in organic solvents | Higher in polar solvents |

| Stability | Stable under roasting | Prone to oxidation |

Biological Activity

1-(1H-Pyrrol-2-yl)ethanol is a compound that has garnered attention in recent years for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and research findings.

Chemical Structure

The structure of this compound features a pyrrole ring, which is known for its role in various biological systems. The hydroxyl group attached to the ethyl side chain contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antitumor properties. For instance, a study synthesized various pyrrole-based compounds and evaluated their effects on human carcinoma cell lines, including A-431 and MDA-MB-468. Some derivatives demonstrated IC50 values as low as 0.065–9.4 µmol/L against these cell lines, suggesting a promising avenue for cancer treatment development .

Antibacterial Properties

Pyrrole compounds, including this compound, have shown antibacterial activity against various strains of bacteria. Research indicates that certain pyrrole derivatives can disrupt bacterial cell membranes and inhibit essential cellular processes. For example, lynamicins derived from marine actinomycetes exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), highlighting the potential of pyrrole structures in antibiotic development .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrrole derivatives may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Cell Cycle Arrest : Certain compounds have been shown to induce cell cycle arrest in cancer cells, thereby preventing their proliferation.

- Membrane Disruption : The ability of pyrroles to integrate into lipid membranes can lead to increased permeability and eventual cell lysis in bacteria .

Case Study 1: Antitumor Evaluation

In a controlled study, a series of pyrrole derivatives were tested for their antitumor efficacy. The results indicated that compounds with specific substitutions on the pyrrole ring exhibited enhanced activity against cancer cell lines. For instance, compounds with halogen substitutions showed increased potency compared to their unsubstituted counterparts .

Case Study 2: Antibacterial Testing

A recent evaluation of various pyrrole derivatives against Gram-positive and Gram-negative bacteria revealed that some compounds had minimum inhibitory concentration (MIC) values as low as 0.5 to 4 µg/mL against Staphylococcus aureus and Mycobacterium smegmatis. These findings suggest that structural modifications can significantly enhance antibacterial efficacy .

Data Summary

| Activity Type | Compound | Target/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Antitumor | Pyrrole Derivative A | A-431 | 0.065 µmol/L |

| Antitumor | Pyrrole Derivative B | MDA-MB-468 | 9.4 µmol/L |

| Antibacterial | Lynamicin D | MRSA | 32 µg/mL |

| Antibacterial | Dispyrrolopyridine A | E. coli | 8 µg/mL |

Q & A

Q. What are the optimal synthetic routes for 1-(1H-Pyrrol-2-yl)ethanone, and how can reaction yields be maximized under varying catalytic conditions?

Basic Research Focus

The synthesis of 1-(1H-Pyrrol-2-yl)ethanone can be achieved via multiple pathways, with yields dependent on catalysts and reaction conditions:

- Route 1 : Reaction of pyrrole with sodium acetate and anhydrous acetic acid in the presence of ZnCl₂ yields ~74% .

- Route 2 : Using pyrrole and N,N-dimethylacetamide (DMAC) under controlled heating achieves ~90% yield, attributed to improved acetyl group transfer efficiency .

- Route 3 : Thermal rearrangement of N-acetylpyrrole at 250–280°C in sealed tubes provides moderate yields but requires precise temperature control .

Methodological Recommendations :

- Optimize acetylating agents (e.g., DMAC vs. acetic anhydride) to reduce side reactions.

- Monitor reaction kinetics using in-situ FTIR to identify intermediates and adjust heating rates .

Q. How can discrepancies in reported thermodynamic properties (e.g., melting point, ΔfusH) of 1-(1H-Pyrrol-2-yl)ethanone be resolved through experimental redesign?

Advanced Research Focus

Discrepancies in thermodynamic data arise from purity, measurement techniques, and sample handling:

| Property | Reported Value | Temperature (K) | Source |

|---|---|---|---|

| ΔfusH (fusion) | 14.08 kJ/mol | 363.00 | NIST |

| ΔsubH (sublimation) | 81.30 ± 1.00 kJ/mol | 285.00 | NIST |

| Melting Point | 88–93°C (lit.) | — |

Resolution Strategies :

- Use differential scanning calorimetry (DSC) with high-purity samples (>99%) to minimize impurities affecting ΔfusH .

- Validate sublimation enthalpy via thermogravimetric analysis (TGA) under inert atmospheres to prevent oxidative degradation .

Q. What advanced crystallographic techniques are recommended for resolving structural ambiguities in 1-(1H-Pyrrol-2-yl)ethanone derivatives, particularly in cases of twinning or low-resolution data?

Advanced Research Focus

The SHELX program suite is critical for structural refinement:

- SHELXL : Ideal for high-resolution small-molecule refinement, enabling precise hydrogen positioning via Hirshfeld atom refinement .

- SHELXD/E : Effective for resolving twinned crystals via dual-space algorithms, even with low-resolution (<1.5 Å) data .

Methodological Recommendations :

- For twinned data, employ the HKLF5 format in SHELXL to partition overlapping reflections .

- Use TITAN (integrated with SHELX) for automated parameter optimization in low-symmetry space groups.

Q. How do structural modifications at the pyrrole ring of 1-(1H-Pyrrol-2-yl)ethanone influence its bioactivity as observed in HIV-1 integrase inhibition studies?

Advanced Research Focus

Derivatives of 1-(1H-Pyrrol-2-yl)ethanone exhibit bioactivity dependent on substituent electronic and steric effects:

- Electron-Withdrawing Groups (EWGs) : Fluorobenzyl derivatives (e.g., ethyl 4-(1-(4-fluorobenzyl)-1H-pyrrol-2-yl)-2-hydroxy-4-oxo-but-2-enoate) enhance HIV-1 integrase inhibition by increasing electrophilicity at the diketo acid moiety .

- Bulkier Substituents : 3,4,5-Trimethoxyphenyl groups improve tubulin polymerization inhibition (e.g., anticancer agent IC₅₀ < 1 µM) by enhancing hydrophobic interactions .

Methodological Recommendations :

- Prioritize substituents at the C3/C5 positions of the pyrrole ring for SAR studies using DFT-based molecular docking .

Q. What methodological considerations are critical when employing gas chromatography (GC) for purity analysis of 1-(1H-Pyrrol-2-yl)ethanone, especially in the presence of hygroscopic byproducts?

Basic Research Focus

GC analysis requires stringent conditions due to the compound’s hygroscopicity and thermal stability:

- Column Selection : Polar columns (e.g., DB-WAX) improve separation of acetylpyrrole from acetic acid byproducts .

- Sample Preparation : Lyophilize samples and use anhydrous ethanol as a solvent to minimize water interference .

- Detection Limits : Flame ionization detection (FID) with a 220°C flash point ensures sensitivity without decomposition .

Advanced Recommendations :

Properties

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBNHUUABUEZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549551 | |

| Record name | 1-(1H-Pyrrol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56423-57-5 | |

| Record name | 1-(1H-Pyrrol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.